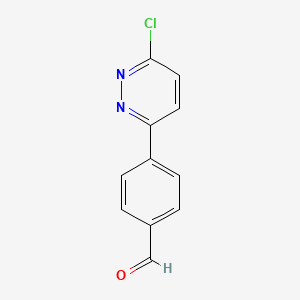
1-N-Boc-Amino-1-N-metil-3-N-Cbz-aminopropano
Descripción general
Descripción
“1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane” is a compound that involves the use of Boc (tert-butyl carbamate) and Cbz (benzyl carbamate) as protecting groups . These groups play a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved . The compound is used in the field of peptide synthesis .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Molecular Structure Analysis
The 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .
Chemical Reactions Analysis
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Aplicaciones Científicas De Investigación
Grupos Amino Protegidos con Boc
El compuesto es un tipo de grupo amino protegido con Boc . Las aminas y los aminoácidos protegidos con Boc se sintetizan en condiciones acuosas o anhidras, mediante la reacción con una base y el anhídrido Boc2O . El grupo Boc es estable frente a la mayoría de los nucleófilos y bases . Esto permite utilizar un grupo protector lábil a la base como el Fmoc en una estrategia de protección ortogonal .
Síntesis de Amidas
El compuesto se puede utilizar en la síntesis de amidas . Las reacciones implican el uso de intermediarios de isocianato, que se generan in situ en presencia de 2-cloropiridina y anhídrido trifluorometanosulfonilo, para reaccionar con reactivos de Grignard para producir las amidas correspondientes .
Preparación de Análogos de Espermidina
“1-N-Boc-Amino-1-N-metil-3-N-Cbz-aminopropano” se utiliza en la preparación de análogos de espermidina . La espermidina es un compuesto poliamínico que se encuentra en los ribosomas y los tejidos vivos, y juega un papel fundamental en los procesos celulares.
Preparación de Compuestos Farmacológicamente Activos
El compuesto también se utiliza en la preparación de compuestos farmacológicamente activos . Estos compuestos tienen aplicaciones potenciales en el desarrollo de nuevos medicamentos y terapias.
Reacción de Suzuki
Se utiliza en la reacción de Suzuki , un tipo de reacción de acoplamiento cruzado, utilizada en química orgánica para sintetizar enlaces carbono-carbono, compuestos aromáticos y sistemas conjugados.
Preparación de [3-(3-ciano-propilamino)-propil]-ácido carbámico éster terc-butílico
El compuesto se utiliza en la preparación de [3-(3-ciano-propilamino)-propil]-ácido carbámico éster terc-butílico . Este compuesto podría tener aplicaciones potenciales en la síntesis de otros compuestos orgánicos complejos.
Mecanismo De Acción
Target of Action
The primary targets of the compound 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane are amines . Amines are common functional groups in chemistry and are often employed with protecting groups to reduce the production of undesired side products .
Mode of Action
The compound 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane interacts with its targets through a process known as amidation . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides .
Biochemical Pathways
The compound 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane affects the biochemical pathway of amide formation . Amide functional groups are important in nature, as they provide the main amino acid linkage in peptides and proteins . Moreover, numerous drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors contain an amide bond moiety .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its chemical structure and the nature of its interactions with amines .
Result of Action
The result of the action of 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane is the efficient conversion of protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Action Environment
The action, efficacy, and stability of 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane can be influenced by various environmental factors. For instance, the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride is necessary for the generation of isocyanate intermediates . Additionally, the reaction conditions, such as temperature and pH, could also impact the compound’s action .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-methyl-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19(4)12-8-11-18-15(20)22-13-14-9-6-5-7-10-14/h5-7,9-10H,8,11-13H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXAPVGVWDXAEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662520 | |
| Record name | Benzyl {3-[(tert-butoxycarbonyl)(methyl)amino]propyl}carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131594-82-5 | |
| Record name | Benzyl {3-[(tert-butoxycarbonyl)(methyl)amino]propyl}carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


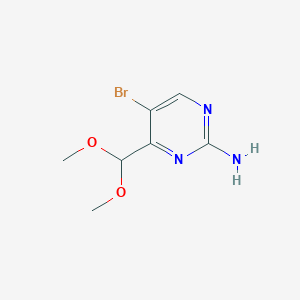
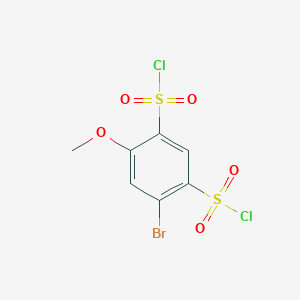
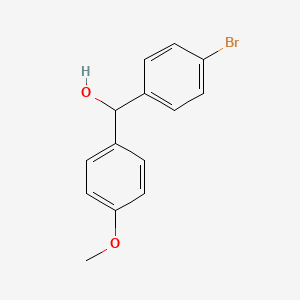

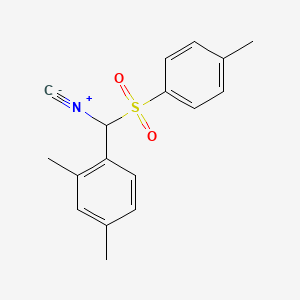
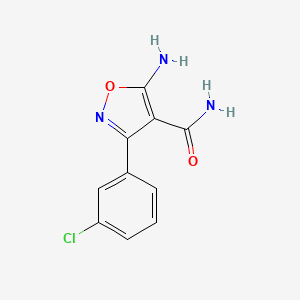
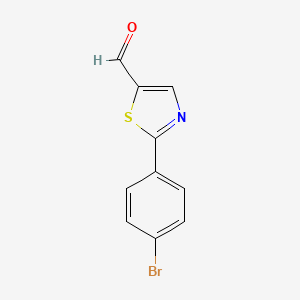

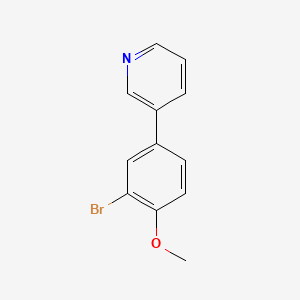
![N-[(4-bromophenyl)(4-methoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B1520773.png)
![3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520775.png)


